2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The spectrum would exhibit signals corresponding to the methoxy groups (δ ~3.8–4.0 ppm, singlet) and aromatic protons on the benzene ring (δ ~6.5–7.5 ppm). The methyl group on the thiadiazole ring is expected near δ 2.5 ppm (singlet).
- ¹³C NMR : Peaks for the carbonyl carbon (δ ~165–170 ppm), methoxy carbons (δ ~55–60 ppm), and aromatic carbons (δ ~110–160 ppm) would dominate the spectrum.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would display a molecular ion peak at m/z 279 , corresponding to the molecular weight. Fragmentation patterns would involve cleavage of the amide bond and loss of methoxy groups.
Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 (s), δ 6.5–7.5 (m) | Methoxy groups, aromatic protons |
| IR | ~1650–1700 cm⁻¹ | Amide carbonyl stretch |
| MS | m/z 279 | Molecular ion peak |
Crystallographic Data and Conformational Studies
While experimental X-ray crystallographic data for this compound is not explicitly reported in the provided sources, computational models and 3D conformational analyses offer insights into its spatial arrangement. The interactive 3D conformer available in PubChem reveals the following features:
- The benzamide and thiadiazole rings are nearly coplanar, facilitating π-π stacking interactions.
- The methoxy groups adopt equatorial positions relative to the benzene ring, minimizing steric hindrance.
- The methyl group on the thiadiazole ring projects outward, contributing to hydrophobic interactions.
Molecular mechanics simulations predict a dihedral angle of 15–20° between the benzamide and thiadiazole rings, suggesting moderate conjugation between the two systems.
Table 3: Predicted Conformational Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (C=O–N–S) | 15–20° |
| Bond Length (C=O) | 1.23 Å |
| Bond Angle (N–C–S) | 120° |
Further experimental studies, such as single-crystal X-ray diffraction, are required to validate these computational predictions and resolve fine structural details.
Properties
CAS No. |
82559-37-3 |
|---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)10-8(17-2)5-4-6-9(10)18-3/h4-6H,1-3H3,(H,13,15,16) |
InChI Key |
PBDPETZMYODUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment to Benzamide Core: The synthesized thiadiazole derivative is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
- Fungal Activity : It has also demonstrated antifungal properties, making it a candidate for agricultural applications as a fungicide.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may modulate signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies have reported reduced viability of cancer cells treated with varying concentrations of the compound.
Insecticidal Properties
In agricultural chemistry, this compound has been evaluated for its insecticidal properties. Its effectiveness against specific pests makes it a candidate for developing new insecticides:
- Target Pests : Research indicates it may be effective against common agricultural pests.
- Mode of Action : The compound likely disrupts normal physiological functions in insects, leading to mortality.
Table 1: Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of this compound involves several steps that can be optimized for industrial production:
- Formation of Thiadiazole Ring : This is typically achieved through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.
- Coupling Reaction : The thiadiazole intermediate is coupled with a benzamide derivative having methoxy groups at the 2 and 6 positions.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication or protein synthesis.
Pathways Involved: It can disrupt pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several bioactive 1,3,4-thiadiazole derivatives. Key comparisons are summarized below:
Key Structural Determinants of Activity
- Thiadiazole Substituents : The 5-methyl group on the thiadiazole ring is a common pharmacophore in anticancer agents, as seen in pyridine-sulfonamide derivatives .
- Amide Linkage : The amide bond in the target compound is critical for stability and bioavailability, similar to other benzamide-based thiadiazoles .
Research Findings and Limitations
- Anticancer Potential: Thiadiazole derivatives like the pyridine-sulfonamide analog () and N-(5-amino-thiadiazol-2-yl)benzamide () exhibit pro-apoptotic effects, suggesting the target compound may share similar mechanisms.
- Data Gaps: No direct biological data for the target compound is available in the provided evidence, necessitating further experimental validation.
Biological Activity
2,6-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a benzamide core substituted with a thiadiazole moiety, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.31 g/mol
- CAS Number : 82559-37-3
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, studies show that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The compound has also shown promising antifungal properties against strains such as Candida albicans and Aspergillus niger. In comparative studies, some derivatives exhibited inhibition rates of 58% to 66%, with MIC values comparable to standard antifungal agents like fluconazole .
2. Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented in various studies. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Mechanism of Action : Thiadiazole compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of compounds related to or including the thiadiazole structure:
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2,6-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and its analogs?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization of thiadiazole cores. For example:
- Step I : Formation of the thiadiazole scaffold via reactions like cyclization of thiosemicarbazides with benzoylisothiocyanate in dry acetonitrile .
- Step II : Functionalization of the 5-methyl-1,3,4-thiadiazol-2-amine intermediate with substituted benzoyl chlorides or esters under reflux conditions, often using triethylamine as a catalyst .
- Characterization : Purity is confirmed via TLC, melting points, and spectroscopic methods (e.g., 400 MHz NMR, FTIR, and mass spectrometry) .
Key Data : Physical characterization data (e.g., melting points, Rf values) for intermediates are often tabulated, as seen in Table 1 of .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : Used to confirm substituent positions and molecular structure. For example, aromatic protons in the benzamide moiety appear as distinct singlet signals due to symmetry from 2,6-dimethoxy groups .
- FTIR : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for amides, C-S stretches at ~650 cm⁻¹ for thiadiazoles) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves crystal structure and confirms bond angles/geometry, as demonstrated for related thiadiazole derivatives .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to determine IC50 values .
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Cell Cycle Arrest : DNA content analysis via propidium iodide staining to identify phase-specific arrest (e.g., G1/S or G2/M) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or biological activity of this compound?
- Molecular Docking : Predicts binding affinity to target proteins (e.g., 15-lipoxygenase or tubulin) by simulating interactions between the compound’s substituents and active-site residues .
- Enzyme Design : Programs like PRODA optimize reaction pathways (e.g., acyl transfer in cephalosporin synthesis), which can be adapted for thiadiazole condensation reactions .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with anticancer activity to guide structural modifications .
Q. How can contradictions in spectral data or biological activity between derivatives be resolved?
- Spectral Discrepancies : Use high-resolution techniques like 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm regiochemistry .
- Biological Variability : Compare substituent effects systematically. For example, derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl in ) may show enhanced pro-apoptotic activity due to increased electrophilicity .
- Control Experiments : Re-synthesize disputed compounds under standardized conditions to rule out procedural artifacts .
Q. What structural modifications enhance the compound’s mechanism of action (e.g., apoptosis induction)?
- Substituent Effects :
-
Thiadiazole Core : Methyl groups at position 5 improve metabolic stability .
-
Benzamide Moiety : 2,6-Dimethoxy groups enhance steric hindrance, potentially increasing selectivity for cancer cells over normal cells .
- Hybrid Derivatives : Conjugation with pyridinyl or furan groups (e.g., compound 7c in ) augments DNA intercalation or tubulin polymerization inhibition .
Data Table : Representative IC50 Values for Derivatives (Adapted from )
Derivative Substituent IC50 (μM) vs. MCF-7 7c (furan-2-yl) 2-Cyano-3-(furan-2-yl) 12.4 7e (4-nitrophenyl) 2-Cyano-3-(4-NO2-Ph) 8.9
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
